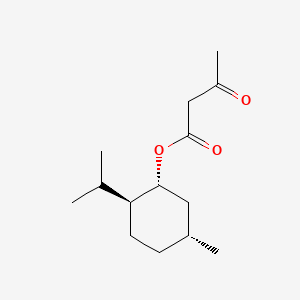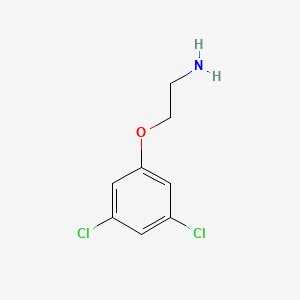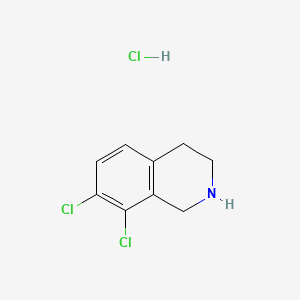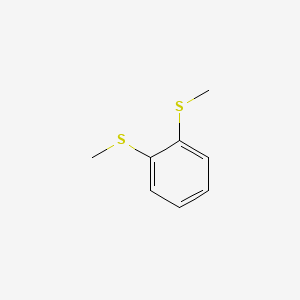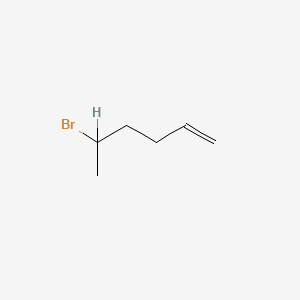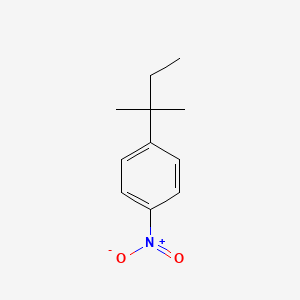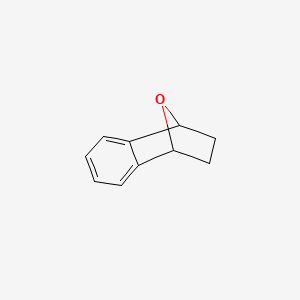
n,n-dimethyl-2-sulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-dimethyl-2-sulfanylbenzamide: is an organic compound with the molecular formula C9H11NOS 2-mercapto-N,N-dimethylbenzamide . This compound is characterized by the presence of a mercapto group (-SH) attached to the ortho position of a benzamide structure. It is primarily used for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-dimethyl-2-sulfanylbenzamide typically involves the reaction of o-aminobenzamide with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, where the amino group is replaced by a mercapto group .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n,n-dimethyl-2-sulfanylbenzamide can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like or .
Reduction: The compound can be reduced to form corresponding using reducing agents such as .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: o-Mercapto-N,N-dimethylbenzenesulfonic acid.
Reduction: Corresponding thiolates.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry: n,n-dimethyl-2-sulfanylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions . Its mercapto group allows it to form covalent bonds with cysteine residues in proteins, making it a valuable tool for probing protein function .
Medicine: While not directly used as a drug, this compound is employed in medicinal chemistry research to develop new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug discovery studies .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and polymers . Its unique chemical properties make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of n,n-dimethyl-2-sulfanylbenzamide involves its ability to form covalent bonds with target molecules. The mercapto group (-SH) can react with electrophilic centers in proteins or other molecules, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- o-Hydroxy-N,N-dimethylbenzamide
- o-Amino-N,N-dimethylbenzamide
- o-Methylthio-N,N-dimethylbenzamide
Comparison:
- o-Hydroxy-N,N-dimethylbenzamide: Contains a hydroxyl group (-OH) instead of a mercapto group. It forms stronger hydrogen bonds compared to the mercapto derivative.
- o-Amino-N,N-dimethylbenzamide: Contains an amino group (-NH2) which can participate in hydrogen bonding and nucleophilic substitution reactions.
- o-Methylthio-N,N-dimethylbenzamide: Contains a methylthio group (-SCH3) which is less reactive compared to the mercapto group .
Uniqueness: n,n-dimethyl-2-sulfanylbenzamide is unique due to its mercapto group , which provides distinct reactivity and binding properties. This makes it particularly useful in applications requiring covalent modification of target molecules .
Properties
CAS No. |
20877-02-5 |
|---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
N,N-dimethyl-2-sulfanylbenzamide |
InChI |
InChI=1S/C9H11NOS/c1-10(2)9(11)7-5-3-4-6-8(7)12/h3-6,12H,1-2H3 |
InChI Key |
FXRWSGAWEVMMJW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1S |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1S |
Key on ui other cas no. |
20877-02-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


